molecular formula C8H6O4S B3031551 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide CAS No. 49670-47-5

1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide

Cat. No. B3031551
CAS RN: 49670-47-5
M. Wt: 198.2 g/mol
InChI Key: LWRIFZQUNPLIMF-UHFFFAOYSA-N
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Description

1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. It serves as a core structure for the synthesis of various derivatives with potential applications in medicinal chemistry, particularly as inhibitors of human carbonic anhydrases and as antimicrobial agents .

Synthesis Analysis

The synthesis of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide derivatives has been explored through different methods. One approach involves the reaction of 2,5-dihydroxybenzaldehyde to produce 6-substituted 2-benzoxathiine-2,2-dioxides, which exhibit selective inhibition properties against certain human carbonic anhydrase isoforms . Another method includes a three-component interaction with active methylene nitriles and aromatic aldehydes to construct condensed 2-amino-4H-pyran derivatives . Additionally, novel synthetic routes have been developed, such as the reaction of 2-chloro-4-nitrobenzenethiol with 1-aryl-2-chloroethanones, followed by oxidation and a tandem alkylation-cyclization process .

Molecular Structure Analysis

The molecular structure of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide allows for its participation in multicomponent reactions, leading to the formation of various heterocyclic systems. For instance, its reactivity with malononitrile and aromatic aldehydes results in novel 2-amino-4-aryl-4H-pyrano[3,2-c][1,2]benzoxathiine-3-carbonitrile 5,5-dioxides . The compound's structure also enables the synthesis of spiro-condensed 2-amino-4H-pyrans .

Chemical Reactions Analysis

1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide undergoes diverse chemical reactions, including three-component interactions with benzaldehydes and active methylene nitriles to form 2-amino-4H-pyrans . It also reacts with aliphatic aldehydes to yield compounds with antimicrobial properties . The compound's versatility is further demonstrated by its ability to undergo ring transformation to produce 1,2-benzisothiazolin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide derivatives have been studied in the context of their biological activities. For example, derivatives synthesized through the reaction with aliphatic aldehydes and active methylene nitriles showed significant antimicrobial activity, particularly against gram-positive bacteria . The compound's derivatives also exhibit selective inhibition of human carbonic anhydrases, which is relevant for the development of anticancer agents .

Scientific Research Applications

Synthesis and Chemical Transformations

1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide is primarily synthesized through the cyclization of salicylic acid derivatives. This compound is versatile in chemical transformations, reacting at various centers of its heterocyclic structure. Its oxathiine nucleus is particularly prone to undergo recyclizations, presenting interesting possibilities in experimental chemistry (Hryhoriv, Lega, & Shemchuk, 2021).

Biological Activity

Despite limited studies, the biological activity of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide derivatives has been explored. Their structure, similar to the coumarin core, suggests potential anticoagulant, antimicrobial, and antitumor properties. This makes them a subject of interest in pharmacological research (Hryhoriv, Lega, & Shemchuk, 2021).

Spiro-condensed Derivatives

The compound has been used to create spiro-condensed 2-amino-4H-pyrans, a novel application in multicomponent transformations. This marks one of the first examples of its use in such complex chemical processes (Grygoriv et al., 2019).

Antimicrobial Applications

Research has also focused on the antimicrobial properties of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide derivatives. These studies have shown promising results, particularly against gram-positive microorganisms, hinting at potential applications in the development of narrow-spectrum antibiotics (Grygoriv, Lega, Chernykh, Osolodchenko, & Shemchuk, 2017).

Multicomponent Reactions

Investigations into the reactivity of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide in multicomponent reactions have been conducted. These studies have helped understand its behavior in various chemical environments and could pave the way for novel synthetic pathways in organic chemistry (Grygoriv et al., 2018).

properties

IUPAC Name

2,2-dioxo-1,2λ6-benzoxathiin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-7-5-13(10,11)12-8-4-2-1-3-6(7)8/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRIFZQUNPLIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371276
Record name 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide

CAS RN

49670-47-5
Record name 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dioxo-1,2λ*6*-benzoxathiin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic approaches to 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives?

A1: The most common synthetic route to 1,2-Benzoxathiin-4(3H)-one 2,2-dioxides involves the cyclization of salicylic acid derivatives. [] This approach provides a versatile platform for introducing various substituents onto the benzoxathiine core.

Q2: How does the reactivity of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide compare to other similar heterocycles?

A2: 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide exhibits unique reactivity due to the presence of the COCH2SO2 fragment, a characteristic not previously reported for similar enol nucleophiles. [] This unique reactivity pattern opens up possibilities for novel chemical transformations and the synthesis of diverse molecular scaffolds.

Q3: Can 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide be used in multicomponent reactions?

A3: Yes, research has shown that 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide participates in multicomponent reactions, particularly three-component reactions with aldehydes and active methylene nitriles like malononitrile or ethyl cyanoacetate. [, , , ] These reactions have yielded diverse 2-amino-4H-pyran derivatives, demonstrating the versatility of this scaffold in building complex structures.

Q4: What biological activities have been reported for 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives?

A4: Due to structural similarities with the coumarin core, 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives have been investigated for anticoagulant, antimicrobial, and antitumor properties. [, ] Promising results have been observed, particularly for antimicrobial activity against Gram-positive bacteria and fungi. [, , ] Some derivatives also exhibited analgesic properties in preclinical models. []

Q5: Are there specific structural features of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives that influence their biological activity?

A5: Research suggests that the substituents on the 2-amino-4H-pyran ring, particularly at the 4-position, significantly influence the biological activity of these compounds. [, , ] For instance, incorporating cycloalkyl groups at the 4-position resulted in enhanced antimicrobial activity against Gram-positive strains. []

Q6: What are the future directions for research on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide?

A6: Despite its potential, research on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide remains limited. [] Further investigation into its reactivity, particularly in multicomponent reactions, could unveil new synthetic avenues for accessing diverse and complex molecules. Expanding the exploration of its pharmacological properties, particularly its antimicrobial and analgesic activities, could lead to the development of new therapeutic agents.

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